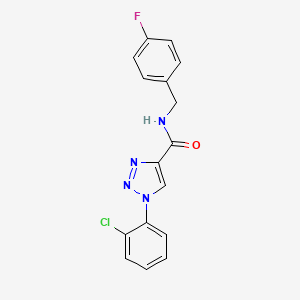

1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound with the molecular formula C₁₇H₁₅ClFN₅O and a monoisotopic mass of 359.094916 g/mol . Its structure features a 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety linked to a 4-fluorobenzylamine. Its synthetic pathway likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in analogous compounds .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c17-13-3-1-2-4-15(13)22-10-14(20-21-22)16(23)19-9-11-5-7-12(18)8-6-11/h1-8,10H,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEAMJYEPNDMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with the triazole ring.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a reductive amination reaction, where a fluorobenzylamine reacts with the triazole ring in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Triazole Core Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically constructed using Cu(I)-catalyzed [3+2] cycloaddition between an alkyne and an azide :

-

Azide precursor : 2-chlorophenyl azide (derived from 2-chloroaniline via diazotization and sodium azide substitution).

-

Alkyne precursor : Propiolic acid derivatives (e.g., methyl propiolate) yield the triazole-4-carboxylic acid intermediate.

Amide Bond Formation

The carboxylic acid at the triazole C-4 position is coupled with 4-fluorobenzylamine using carbodiimide-based reagents :

| Coupling Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| CDI (1,1'-carbonyldiimidazole) | DIPEA | THF or DMF | 70–88% | |

| HATU | Et₃N | DCM | 75–90% |

Carboxamide Hydrolysis

The amide bond undergoes acidic or basic hydrolysis to regenerate the triazole-4-carboxylic acid :

| Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|

| 6M HCl, 12 h reflux | Carboxylic acid | 95% | Side chains remain intact | |

| NaOH (2M), 80°C | Sodium carboxylate | 89% | Requires neutralization |

Halogen Substituent Reactivity

| Catalyst | Coupling Partner | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Dioxane/H₂O | 60–75% | |

| NiCl₂(dppf) | Alkyl zinc | DMF | 55% |

Thermal Stability

The compound decomposes above 220°C, with the carboxamide bond cleaving preferentially :

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| TGA analysis (10°C/min) | 5% weight loss at 220°C | Amide bond hydrolysis | |

| Prolonged heating (100°C) | No degradation | Stable under mild conditions |

Photostability

UV exposure (254 nm) induces triazole ring opening in the presence of radical initiators :

| Light Source | Additive | Degradation Products | Reference |

|---|---|---|---|

| UV-C (254 nm) | AIBN | Nitrile and CO₂ | |

| Visible light | None | No degradation |

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its triazole structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in various catalytic processes.

Biology

The compound is under investigation for its biological activities , particularly its potential as an antimicrobial , antifungal , and anticancer agent. Studies have demonstrated its effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies.

- Antimicrobial Activity : In vitro studies indicate significant antimicrobial effects against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values suggest potent antibacterial and antifungal activities .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to inhibit specific enzymes and interact with cellular receptors positions it as a promising candidate for drug development targeting various diseases.

- Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Cellular Disruption : Interference with DNA replication and protein synthesis may lead to cell death in cancerous cells .

Industry

In industrial applications, 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is utilized in the development of new materials and as a precursor for functionalized polymers. Its unique chemical properties allow for the creation of specialized materials with tailored functionalities.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of triazole derivatives found that compounds similar to 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide showed promising results against breast cancer cell lines (MCF7). The study utilized molecular docking techniques to understand the binding interactions between the compound and cancer-related targets .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q, MKA004)

- Structure : 4-Fluorophenyl at the triazole 1-position; 4-chlorobenzyl on the carboxamide.

- Key Difference : Para-substituted chlorophenyl vs. ortho-substituted in the target compound.

- Activity : Demonstrated inhibitory effects on macrophage migration inhibitory factor (MIF), suggesting substituent position influences target binding .

N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)

- Structure : m-Tolyl (3-methylphenyl) at the triazole 1-position; 2-chloro-6-fluorobenzyl on the carboxamide.

- Synthesis : Yield of 50% via carbodiimide-mediated coupling .

- Key Difference: Di-ortho halogenation (Cl, F) and methyl group on the aryl ring may enhance steric effects compared to the target compound’s mono-ortho Cl substituent .

1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (I, ZIPSEY)

- Structure : 4-Chlorophenyl and 5-methyl on the triazole; hydroxy-substituted amide.

Role of Heterocyclic and Amide Modifications

5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o)

- Structure: Quinolinyl amide substituent.

- Activity: Enhanced Wnt/β-catenin pathway inhibition due to quinoline’s planar structure and π-π stacking interactions .

- Key Difference: Bulky heterocyclic amides (quinoline) may improve target affinity but reduce metabolic stability compared to benzyl groups .

5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Structure: Thiophenemethyl amide; 5-amino on the triazole.

Pharmacological and Physicochemical Comparisons

Metabolic Stability

- CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): Metabolized to benzophenone (M1), indicating triazole cleavage as a key degradation pathway. The target compound’s 2-chlorophenyl and 4-fluorobenzyl groups may confer greater resistance to oxidative metabolism .

Anticonvulsant Activity

- 1-(4-Chlorophenylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide : Shows anticonvulsant effects in preclinical models. The target compound’s 4-fluorobenzyl amide may improve blood-brain barrier penetration due to fluorine’s lipophilicity .

Antifungal and Antibacterial Activity

- N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives: Exhibit >85% inhibition against Botrytis cinerea.

Biological Activity

1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure and potential biological activities. Triazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide. Its molecular formula is , and it features a triazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting various cellular functions.

- Receptor Modulation : It has the potential to interact with cell surface receptors, altering their activity and downstream signaling pathways.

- Cellular Disruption : The compound can interfere with critical cellular processes such as DNA replication and protein synthesis, leading to cell death in certain contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In vitro evaluations have shown that 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial effects against various bacterial and fungal strains.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these strains suggest potent antibacterial and antifungal activities.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines (e.g., breast, colon, and lung cancer), it demonstrated significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15.5 |

| Colon Cancer | 20.0 |

| Lung Cancer | 18.0 |

These results indicate that the compound could serve as a potential lead in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at Monash University, various triazole compounds were synthesized and evaluated for their antimicrobial activity. The study found that 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibited superior antimicrobial activity compared to other tested triazoles, particularly against S. aureus and C. albicans .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The results indicated that it effectively inhibited cell growth in a dose-dependent manner, with notable efficacy against breast cancer cells .

Q & A

Basic: What are the standard synthetic routes for 1-(2-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via condensation of pre-formed triazole carboxylic acids with substituted benzylamines. For example, a related triazole-carboxamide was synthesized by reacting 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-fluorobenzylamine using coupling reagents like EDC·HCl and HOBt in the presence of triethylamine, yielding ~50% . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Reagent stoichiometry : A 1:1 molar ratio of acid to amine, with excess coupling reagents (1.2 eq).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.14–8.03 ppm, triazole carboxamide carbonyl at δ 168.5 ppm) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 345.1) and HRMS for exact mass validation (error < 2 ppm) .

- IR spectroscopy : Peaks at ~1685 cm (C=O stretch) and 3117 cm (C-H aromatic) .

Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?

Answer:

SHELXL is widely used for refining crystal structures. For triazole derivatives:

- Data collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Twinned data handling : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands to model twinning .

- Validation : Check R (<5%) and R values. Tools like WinGX/ORTEP visualize anisotropic displacement ellipsoids to confirm bond geometries .

Advanced: How should researchers address contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Answer:

- Assay validation : Repeat experiments with independent batches (confirm purity via HPLC >95%) .

- Solubility checks : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation.

- Off-target screening : Employ kinase profiling panels (e.g., HotSpot assay) to identify non-specific interactions .

- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell permeability and efflux pump effects .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for triazole-carboxamides?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., Hsp90 or B-Raf) .

- MD simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability (RMSD <2 Å) .

- QSAR models : Train with descriptors like logP, polar surface area, and H-bond donors to optimize potency .

Advanced: How can multi-target activity (e.g., Hsp90 and B-Raf inhibition) be experimentally validated?

Answer:

- Biochemical assays : Fluorescence polarization for Hsp90 ATPase activity (IC vs. geldanamycin control) .

- Kinase profiling : Use P-ATP incorporation assays for B-Raf (IC determination) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Basic: What purity criteria are essential for in vitro studies, and how are they achieved?

Answer:

- HPLC : Symmetric peaks (asymmetry factor 0.9–1.1) with mobile phase acetonitrile/water + 0.1% TFA .

- Elemental analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values .

- Lyophilization : Final compounds are lyophilized from tert-butanol/water mixtures to ensure stability .

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

Answer:

- Flow chemistry : Continuous synthesis for azide-alkyne cycloaddition improves safety and yield .

- Catalyst recycling : Immobilize Cu(I) on mesoporous silica to reduce metal contamination .

- Process analytics : In-line FTIR monitors reaction progress and intermediates .

Basic: How is the mechanism of action elucidated for triazole-carboxamide derivatives?

Answer:

- Enzyme inhibition assays : COX-2 inhibition measured via prostaglandin E ELISA (IC comparison to celecoxib) .

- Cellular pathway analysis : Western blotting for downstream targets (e.g., p-ERK for B-Raf inhibition) .

- Gene knockout : CRISPR/Cas9-mediated deletion of putative targets to confirm phenotype rescue .

Advanced: How are crystallographic data reconciled with NMR solution structures for conformationally flexible derivatives?

Answer:

- ROESY NMR : Detect through-space interactions (e.g., triazole-benzylic proton NOEs) to compare with X-ray torsional angles .

- DFT calculations : Optimize gas-phase and solvent (PCM model) geometries using Gaussian09 to assess flexibility .

- Multi-conformer refinement : SHELXL’s PART command models alternative conformers in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.